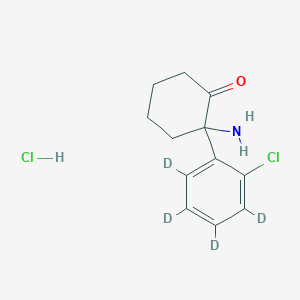![molecular formula C26H26F6N4O3 B11937208 Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)- CAS No. 1933524-61-8](/img/structure/B11937208.png)
Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-906024 is a potent and selective gamma secretase inhibitor developed by Bristol-Myers Squibb. It is designed to inhibit the Notch signaling pathway, which is implicated in various cancers, including breast, lung, colon cancers, and leukemia . The compound has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Vorbereitungsmethoden
The synthesis of BMS-906024 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
BMS-906024 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
BMS-906024 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the Notch signaling pathway and its role in various biological processes.
Biology: It is used to investigate the effects of gamma secretase inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer and T-cell acute lymphoblastic leukemia
Industry: It is used in the development of new therapeutic agents targeting the Notch signaling pathway.
Wirkmechanismus
BMS-906024 exerts its effects by inhibiting gamma secretase, an enzyme complex responsible for the activation of Notch receptors. By preventing the cleavage of Notch receptors, BMS-906024 blocks the downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
BMS-906024 is unique among gamma secretase inhibitors due to its high selectivity and potency. Similar compounds include:
DAPT: Another gamma secretase inhibitor with a different chemical structure and lower potency.
RO4929097: A gamma secretase inhibitor with a broader spectrum of activity but higher toxicity.
MK-0752: A gamma secretase inhibitor with similar potency but different pharmacokinetic properties.
BMS-906024 stands out due to its favorable pharmacokinetic profile and lower toxicity, making it a promising candidate for further development.
Eigenschaften
CAS-Nummer |
1933524-61-8 |
|---|---|
Molekularformel |
C26H26F6N4O3 |
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
(2R,3S)-N'-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m1/s1 |
InChI-Schlüssel |
AYOUDDAETNMCBW-JLHGSKIFSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)[C@@H](CCC(F)(F)F)[C@@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
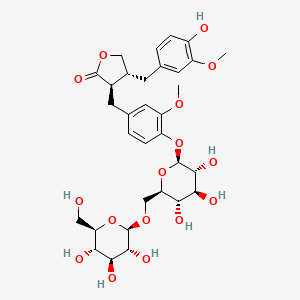
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11937147.png)
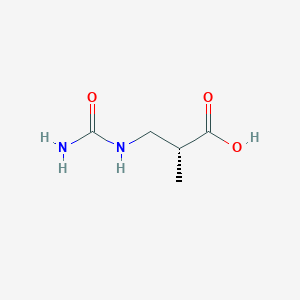
![1-[4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B11937162.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
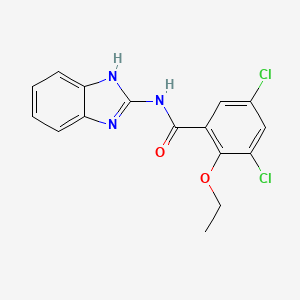
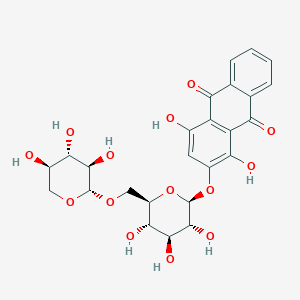
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
